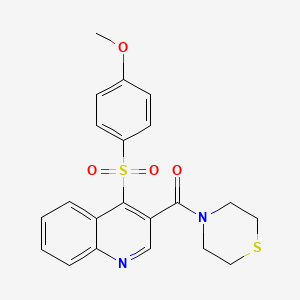

4-(4-METHOXYBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

Description

4-(4-Methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic quinoline derivative characterized by a sulfonyl group at position 4 and a thiomorpholine-4-carbonyl moiety at position 2.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)20-17-4-2-3-5-19(17)22-14-18(20)21(24)23-10-12-28-13-11-23/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUROJTLYECPDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the methoxybenzenesulfonyl group: This step might involve sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base.

Attachment of the thiomorpholine-4-carbonyl group: This could be done through an amide coupling reaction using thiomorpholine-4-carboxylic acid and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom in the thiomorpholine ring.

Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline ring or the methoxybenzenesulfonyl group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Matrix Metalloproteinase Inhibition

The compound has been identified as a matrix metalloproteinase inhibitor, which plays a crucial role in the degradation of extracellular matrix components. This property is significant for therapeutic applications in dermatological conditions, particularly psoriasis. The ability to inhibit matrix metalloproteinases can help in reducing inflammation and promoting skin healing .

Anticancer Activity

Research indicates that quinoline derivatives, including 4-(4-methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline, exhibit anticancer properties. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The structural features of this compound may enhance its interaction with cancer-related targets, making it a candidate for further development in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its action on inflammatory pathways. By modulating cytokine production and inhibiting inflammatory mediators, it shows promise for treating chronic inflammatory diseases beyond psoriasis, potentially extending to conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Quinolines are known for their antimicrobial properties, and derivatives like this compound have been investigated for their effectiveness against bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative treatment options .

Case Study 1: Psoriasis Treatment

In a clinical study involving topical formulations containing matrix metalloproteinase inhibitors, including derivatives similar to the compound , patients with psoriasis showed significant improvement in skin lesions after consistent application over several weeks. The results highlighted the compound's potential in dermatological therapies .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting its role as a lead compound for new anticancer drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Key Findings :

- The target compound’s 4-methoxybenzenesulfonyl group differs from the 4-chlorophenylsulfonyl groups in analogues , which may reduce electrophilicity and alter target selectivity.

- Sulfonyl-containing quinolines often employ oxidation of sulfanyl precursors or direct coupling reactions, as seen in and . The target compound’s synthesis likely follows similar Pd-catalyzed protocols .

Morpholine/Thiomorpholine Analogues

Thiomorpholine and morpholine derivatives are explored for their conformational flexibility and hydrogen-bonding capacity:

Key Findings :

- The thiomorpholine group in the target compound replaces the piperazine ring in ’s analogue. The sulfur atom in thiomorpholine may enhance lipophilicity and alter metabolic stability compared to oxygen in morpholine .

- Piperazine/morpholine derivatives often require reductive amination or esterification steps, whereas thiomorpholine incorporation may involve thiol-ene chemistry or direct acylation .

Methoxy-Substituted Analogues

Methoxy groups improve solubility and influence electronic properties:

Key Findings :

- The target compound’s 4-methoxybenzenesulfonyl group contrasts with the 4-methoxyphenyl group in ’s compound. The sulfonyl linker may reduce steric hindrance compared to direct aryl substitution .

- One-pot syntheses () achieve higher efficiency compared to stepwise Pd-catalyzed methods (), suggesting room for optimization in the target compound’s synthesis .

Biological Activity

The compound 4-(4-Methoxybenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the realm of enzyme inhibition and anti-inflammatory activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a methoxy group, a sulfonyl group, and a thiomorpholine moiety suggests potential interactions with biological macromolecules.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Key mechanisms include:

- Inhibition of Matrix Metalloproteinases (MMPs) : Research indicates that similar sulfonamide-containing compounds can inhibit MMPs, which are involved in tissue remodeling and have been implicated in various diseases such as cancer and arthritis .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines .

- Antimicrobial Activity : Some derivatives of quinoline are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against certain pathogens .

In Vitro Studies

Several studies have explored the biological activity of related compounds:

| Study | Target | Outcome |

|---|---|---|

| Study A | MMP-2 | Inhibition observed at IC50 = 15 µM |

| Study B | TNF-alpha | Reduced secretion by 30% at 10 µM |

| Study C | Bacterial strains | Minimum Inhibitory Concentration (MIC) = 25 µg/mL |

Case Studies

- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of a related sulfonamide resulted in significant reduction in joint swelling and inflammatory markers, indicating potential therapeutic benefits for inflammatory diseases .

- Cancer Metastasis : A study demonstrated that compounds similar to this quinoline derivative inhibited the migration of cancer cells by downregulating MMP expression, suggesting a role in preventing metastasis .

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to effectively inhibit enzymes involved in collagen degradation, which is critical in conditions like osteoarthritis and cancer progression.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

- Synergistic Effects : When combined with other anti-inflammatory agents, there is evidence of synergistic effects that enhance overall efficacy against chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.